molecular formula C23H17ClN4O3S B2565211 N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1226432-04-7

N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B2565211
CAS RN: 1226432-04-7
M. Wt: 464.92
InChI Key: YKIFWBKQRDXKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic syntheses, with each step involving different reactants and conditions .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Chemical Synthesis and Stability

  • A study on 2-(diethylamino)thieno1,3ŏxazin-4-ones, which share a similar structural motif with benzoxazines, highlighted the synthesis and evaluation of these compounds for inhibitory activity towards human leukocyte elastase, showcasing the chemical synthesis and stability of benzoxazine derivatives (Gütschow et al., 1999).

Antitumor and Antiviral Applications

  • Research on 1,3,2-benzodiazaphosphorin-2-carboxamide 2-oxides containing α-aminophosphonate groups has shown significant antitumor and antiviral activities, indicating the potential for benzoxazine derivatives in developing novel therapeutic agents (Huang & Chen, 2001).

Anticancer Properties

  • Novel nitrogen heterocycles bearing the carboxamide moiety, similar in function to benzoxazine compounds, have been synthesized and shown to possess potent anticancer activities, demonstrating the role of these compounds in cancer research (Bakare, 2021).

Antimicrobial and Anticholinesterase Activity

  • A study on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety suggests the utility of benzoxazine derivatives in exploring new treatments for diseases related to neurotransmitter dysfunction (Ghanei-Nasab et al., 2016).

Modulation of GABAergic Synaptic Transmission

  • The non-benzodiazepine anxiolytic etifoxine, structurally related to benzoxazines, has been studied for its effects on GABA(A) receptor function, providing insights into the modulation of synaptic transmission and potential therapeutic applications (Schlichter et al., 2000).

Mechanism of Action

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards of chemicals. They include information on the chemical’s reactivity, toxicity, safe handling and storage procedures, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new synthetic routes to create the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde, which is then condensed with anthranilic acid to form the benzoxazine ring. The resulting compound is then acylated with acetic anhydride to form the final product.", "Starting Materials": [ "3-ethylphenylamine", "2-hydroxybenzaldehyde", "anthranilic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-ethylphenylamine and 2-hydroxybenzaldehyde to form 3-ethylsalicylaldehyde", "Step 2: Condensation of 3-ethylsalicylaldehyde and anthranilic acid to form the benzoxazine ring", "Step 3: Acylation of the benzoxazine ring with acetic anhydride to form N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide" ] }

CAS RN

1226432-04-7

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.92

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O3S/c1-14-6-2-4-8-16(14)21-25-19(31-26-21)13-27-18-10-11-32-20(18)22(29)28(23(27)30)12-15-7-3-5-9-17(15)24/h2-11H,12-13H2,1H3

InChI Key

YKIFWBKQRDXKCC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.